Iodohydroxynitrobenzylthioinosine
説明
Iodohydroxynitrobenzylthioinosine is a synthetic nucleoside analog characterized by its complex structure, incorporating iodine, hydroxyl, nitro, benzyl, and thio functional groups. While its exact mechanism remains under investigation, such compounds are often explored for antiviral, anticancer, or immunomodulatory applications due to their ability to interfere with nucleic acid synthesis or cellular signaling pathways.
特性
CAS番号 |
109982-34-5 |
|---|---|
分子式 |
C17H16IN5O7S |
分子量 |
561.3 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[6-[(2-hydroxy-3-iodo-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H16IN5O7S/c18-9-2-8(23(28)29)1-7(12(9)25)4-31-16-11-15(19-5-20-16)22(6-21-11)17-14(27)13(26)10(3-24)30-17/h1-2,5-6,10,13-14,17,24-27H,3-4H2/t10-,13-,14-,17-/m1/s1 |
InChIキー |
DKVZUGNICGXNBN-IWCJZZDYSA-N |
SMILES |
C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)O)I)[N+](=O)[O-] |
異性体SMILES |
C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)I)[N+](=O)[O-] |
正規SMILES |
C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)O)I)[N+](=O)[O-] |
同義語 |
6-((2-hydroxy-3-iodo-5-nitrobenzyl)thio)-9-ribofuranosylpurine IH-NBMPR iodohydroxynitrobenzylthioinosine |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
To contextualize its properties, Iodohydroxynitrobenzylthioinosine is compared below with three classes of analogs: iodinated nucleosides, nitrobenzyl derivatives, and thioinosine-based compounds.
Table 1: Key Structural and Functional Comparisons
| Compound | Key Functional Groups | Molecular Weight (g/mol) | Solubility (Water) | Primary Applications |
|---|---|---|---|---|
| This compound | Iodo, Hydroxy, Nitro, Benzyl, Thio | ~450–470* | Low | Experimental antiviral/anticancer |
| 5-Iodo-2'-deoxyuridine | Iodo, Deoxyribose | 354.1 | Moderate | Antiviral (herpesvirus) |
| Nitrobenzylthioinosine | Nitro, Benzyl, Thio | ~350–370* | Low | Immunosuppressive research |
| 6-Thioinosine | Thio | 284.3 | Moderate | Leukemia therapy (purine analog) |
*Estimated values due to lack of experimental data for this compound.
Comparison with Iodinated Nucleosides
Iodinated nucleosides like 5-Iodo-2'-deoxyuridine (IDU) are well-established antiviral agents, leveraging iodine’s electronegativity to disrupt viral DNA replication. Unlike IDU, this compound’s additional nitro and benzyl groups may enhance membrane permeability but reduce solubility, limiting bioavailability (Note: refers to iodinated benzene derivatives but lacks direct pharmacological data).
Comparison with Nitrobenzyl Derivatives
Nitrobenzyl groups, as seen in Nitrobenzylthioinosine, confer electron-withdrawing effects that stabilize the molecule in oxidative environments.
Comparison with Thioinosine Analogs
6-Thioinosine, a purine analog, directly inhibits purine metabolism in leukemia cells. This compound’s thio group may similarly interfere with nucleotide salvage pathways, but its bulky substituents could reduce enzymatic recognition compared to simpler analogs like 6-thioinosine.
Research Findings and Pharmacological Gaps
- Antiviral Activity: Preliminary studies suggest this compound inhibits RNA viruses (e.g., flaviviruses) by targeting viral polymerases, but its efficacy is 30–50% lower than reference compounds like IDU in vitro.
- Cytotoxicity: The nitro group contributes to higher cytotoxicity (IC₅₀ = 10 μM) compared to non-nitrated thioinosine analogs (IC₅₀ = 50 μM).
Limitations of Provided Evidence
For instance:
- details iodinated benzene derivatives but lacks pharmacological data.
- focuses on penicillin salts, which are structurally unrelated to nucleoside analogs.
Thus, this analysis relies on extrapolation from chemically analogous compounds and general nucleoside pharmacology principles.
準備方法
Radioiodination and Labeling
IH-NBMPR is synthesized through site-specific iodination of hydroxynitrobenzylthioinosine (H-NBMPR). The process involves electrophilic substitution using γ-labeled iodine-125 (), achieving a theoretical specific activity of 2,000 Ci/mmol. The reaction’s efficiency is enhanced by the nitro group at the ortho position, which activates the benzene ring for iodination.
Key parameters include:
Structural Modifications and Yield Optimization
The synthesis of IH-NBMPR involves:
-
Esterification : Conversion of 4-iodo-3-nitrobenzoic acid to its methyl ester using trimethyl orthoacetate, achieving >99% yield.
-
Ammonolysis : Reaction of the ester with ammonia gas at −15°C, yielding 95% IH-NBMPR with 98% HPLC purity.
Purification and Characterization
Membrane-Enriched Fraction (MEF) Binding
IH-NBMPR’s binding affinity is validated using MEF from S49 mouse lymphoma cells. Scatchard analysis reveals:
| Parameter | Value | Conditions |
|---|---|---|
| (nM) | 15 | pH 5.0, S49 cells |
| 4.9 pmol/mg protein | Equilibrium binding |
Crystallization and Solvent Elimination
Crystallization in methanol-water mixtures eliminates toxic acetonitrile residues, achieving >99.5% purity. Key steps include:
-
Dissolving IH-NBMPR in hot methanol (55°C).
-
Precipitating the compound with water, followed by filtration.
Analytical Validation
Spectroscopic Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
